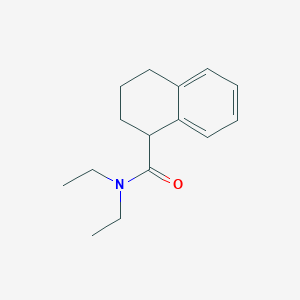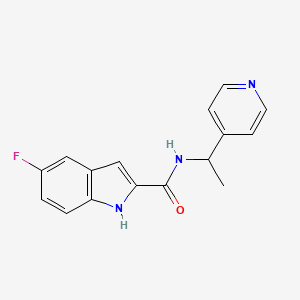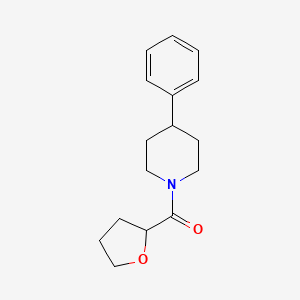
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone, also known as OPM, is a synthetic compound that belongs to the class of piperidine derivatives. OPM has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone also acts as a dopamine reuptake inhibitor, which can increase the levels of dopamine in the brain, leading to potential analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has been shown to have a high affinity for acetylcholinesterase and dopamine transporter proteins, leading to its potent inhibitory effects on these enzymes. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has also been shown to have a long half-life in the body, making it a potential candidate for sustained-release formulations. However, further studies are needed to fully understand the biochemical and physiological effects of Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone.
Vorteile Und Einschränkungen Für Laborexperimente
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has several advantages for lab experiments, including its high purity, high yield, and well-established synthesis method. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone also has a wide range of potential therapeutic applications, making it a versatile compound for scientific research. However, Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has limitations, including its potential toxicity and the need for further studies to fully understand its safety and efficacy.
Zukünftige Richtungen
There are several future directions for Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone research, including its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone may also have potential as a tracer in PET imaging studies, as well as its potential use as a sustained-release formulation. Further studies are needed to fully understand the safety and efficacy of Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone, as well as its potential therapeutic applications.
Synthesemethoden
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-phenylpiperidine with oxalyl chloride, followed by the addition of 2-oxolane. The final product is obtained by the reduction of the resulting oxalate ester with sodium borohydride. This method has been optimized to yield high purity and high yield of Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has been used in various scientific research studies, including its potential therapeutic effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has been shown to act as a potent acetylcholinesterase inhibitor, which can increase the levels of acetylcholine in the brain, leading to improved cognitive function. Oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone has also been studied for its potential analgesic and anti-inflammatory effects, as well as its use as a tracer in positron emission tomography (PET) imaging studies.
Eigenschaften
IUPAC Name |
oxolan-2-yl-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(15-7-4-12-19-15)17-10-8-14(9-11-17)13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJPLUIIIPUSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

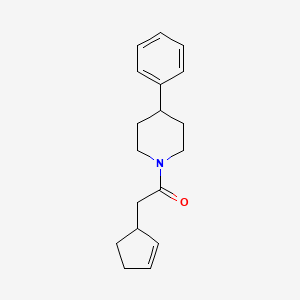
![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)
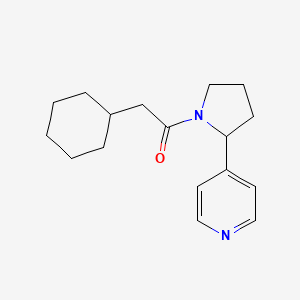
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)

![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)

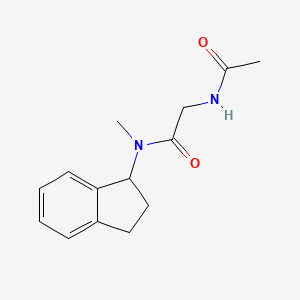

![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)

